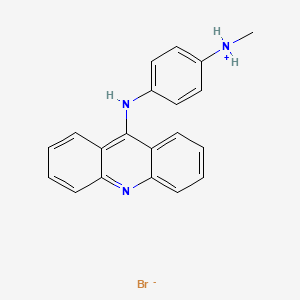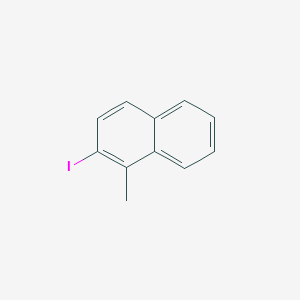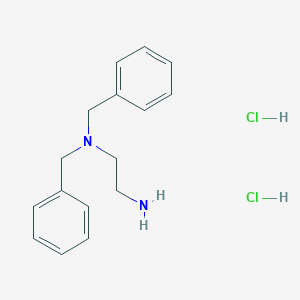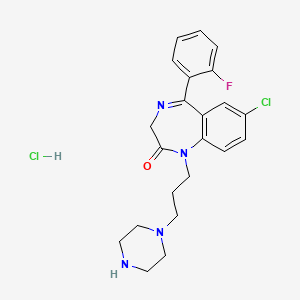
9-(p-(Methylamino)anilino)acridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(p-(Methylamino)anilino)acridine hydrobromide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of acridine, a class of compounds known for their fluorescent properties and biological activity.
Preparation Methods
The synthesis of 9-(p-(Methylamino)anilino)acridine hydrobromide typically involves the reaction of acridine derivatives with p-(Methylamino)aniline in the presence of hydrobromic acid. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
9-(p-(Methylamino)anilino)acridine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methylamino group can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(p-(Methylamino)anilino)acridine hydrobromide has several scientific research applications:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and spectroscopy.
Biology: The compound is employed in studying cellular processes due to its ability to intercalate with DNA and RNA, making it useful in genetic and molecular biology research.
Industry: The compound is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 9-(p-(Methylamino)anilino)acridine hydrobromide involves its interaction with DNA and RNA. The compound intercalates between the base pairs of nucleic acids, disrupting their structure and function. This intercalation inhibits the activity of enzymes such as topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in its application as an anti-cancer agent .
Comparison with Similar Compounds
9-(p-(Methylamino)anilino)acridine hydrobromide can be compared with other acridine derivatives, such as:
9-Aminoacridine: Known for its use as a fluorescent dye and antiseptic.
Quinacrine: Used as an anti-malarial drug and in cancer research.
Acriflavine: Employed as an antiseptic and in cancer research.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with nucleic acids and enzymes, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
37045-40-2 |
|---|---|
Molecular Formula |
C20H18BrN3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
[4-(acridin-9-ylamino)phenyl]-methylazanium;bromide |
InChI |
InChI=1S/C20H17N3.BrH/c1-21-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20;/h2-13,21H,1H3,(H,22,23);1H |
InChI Key |
LSZIPJNVCUHDOE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)
